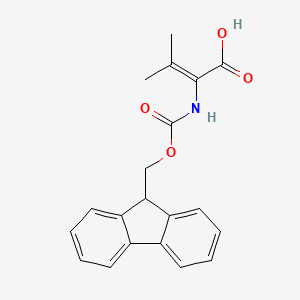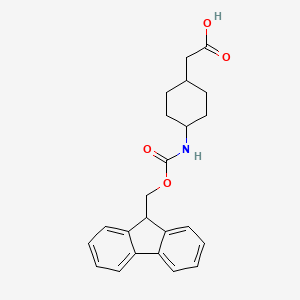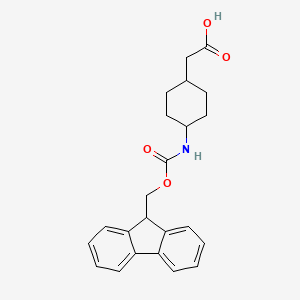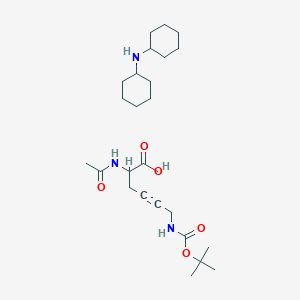
Boc-Dab(Dde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Dab(Dde)-OH” is a chemical compound used in scientific research . It’s also known as “Boc-Dab-OtBu” and is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of “Boc-Dab(Dde)-OH” is a complex process that is typically carried out in a laboratory setting. The exact method of synthesis can vary, but it generally involves the reaction of specific chemical precursors in a controlled environment .Molecular Structure Analysis
The molecular structure of “Boc-Dab(Dde)-OH” is characterized by several key features. It contains a total of 59 bonds, including 31 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“Boc-Dab(Dde)-OH” is a solid compound . Its empirical formula is C13H27ClN2O4, and it has a molecular weight of 310.82 . Other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Boc-Dab(Dde)-OH, a chemical compound used in peptide synthesis, offers specificity and protection for amino acids during the assembly of peptide chains. Although the search intended to find direct applications of Boc-Dab(Dde)-OH, it provided insights into related fields where similar methodologies or compounds are utilized, underlining the importance of such chemical entities in advancing scientific research, particularly in drug delivery and disease treatment.
Applications in Drug Delivery Systems
Drug delivery systems (DDS) play a critical role in targeting and controlled release of drugs, enhancing the effectiveness of treatments. Boc-Dab(Dde)-OH, with its protective functionalities, is instrumental in the development of such systems, particularly in the context of boron neutron capture therapy (BNCT) for cancer treatment. BNCT relies on selective delivery of boron to cancer cells, using compounds like Boc-Dab(Dde)-OH to ensure high accumulation and precision targeting, thereby minimizing damage to adjacent healthy cells. Research highlights the potential of using liposomes, monoclonal antibodies, and WOW emulsions as boron delivery systems, underlining the significance of chemical precision in therapeutic applications (Yanagië et al., 2008).
Innovations in Photocatalysis
The development and modification of photocatalysts for environmental cleanup and energy applications is another area where compounds like Boc-Dab(Dde)-OH find relevance. Specifically, (BiO)2CO3-based photocatalysts have garnered attention for their potential in photocatalytic degradation of pollutants and hydrogen production. Research into enhancing the visible light-driven photocatalytic performance of such materials through modification strategies, possibly involving protective and functional groups akin to those in Boc-Dab(Dde)-OH, underscores the importance of chemical modification in environmental technologies (Ni et al., 2016).
Advancements in Organ-on-a-Chip Models
Organ-on-a-chip technologies, simulating physiological responses in vitro, represent a frontier in biomedical research where precision chemistry plays a pivotal role. The development of brain-on-a-chip models, for instance, necessitates the precise engineering of cellular environments, potentially involving compounds for selective interaction and protection of cellular components. Such research efforts aim to mimic the blood-brain barrier and neurovascular units, contributing significantly to our understanding of brain physiology and pathology (Cameron et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOGFBBBAQNFL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Dde)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)



